molecular formula C8H10N2O4 B13561936 3-((5-Nitrofuran-2-yl)methoxy)azetidine

3-((5-Nitrofuran-2-yl)methoxy)azetidine

Cat. No.: B13561936
M. Wt: 198.18 g/mol
InChI Key: RPGHQPDPULJBFY-UHFFFAOYSA-N
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Description

3-((5-Nitrofuran-2-yl)methoxy)azetidine is a compound that features a nitrofuran moiety linked to an azetidine ring via a methoxy group

Chemical Reactions Analysis

Types of Reactions

3-((5-Nitrofuran-2-yl)methoxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-((5-aminofuran-2-yl)methoxy)azetidine .

Scientific Research Applications

3-((5-Nitrofuran-2-yl)methoxy)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((5-Nitrofuran-2-yl)methoxy)azetidine involves its interaction with specific molecular targets. For instance, in biological systems, the nitrofuran moiety can be reduced by nitroreductases, leading to the formation of reactive intermediates that can damage bacterial DNA . This mechanism is similar to other nitrofuran-based antibiotics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((5-Nitrofuran-2-yl)methoxy)azetidine is unique due to its azetidine ring, which can impart different chemical and biological properties compared to other nitrofuran derivatives. This structural feature may enhance its stability and reactivity in certain applications .

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

3-[(5-nitrofuran-2-yl)methoxy]azetidine

InChI

InChI=1S/C8H10N2O4/c11-10(12)8-2-1-6(14-8)5-13-7-3-9-4-7/h1-2,7,9H,3-5H2

InChI Key

RPGHQPDPULJBFY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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